molecular formula C11H14N4 B2574455 3-(4-Methylpiperazin-1-yl)picolinonitrile CAS No. 1027763-37-6

3-(4-Methylpiperazin-1-yl)picolinonitrile

Cat. No. B2574455
CAS RN: 1027763-37-6
M. Wt: 202.261
InChI Key: HBLHAIXRTUQSGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methylpiperazin-1-yl)picolinonitrile, also known as MP-10, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the picolinonitrile family of compounds, which are known for their diverse biological activities. In

Scientific Research Applications

Comprehensive Analysis of 3-(4-Methylpiperazin-1-yl)picolinonitrile Applications

3-(4-Methylpiperazin-1-yl)picolinonitrile is a compound with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications, each with its own dedicated section.

Pharmaceutical Research

Synthesis of Novel Drug Candidates: This compound serves as a precursor in the synthesis of novel pharmacological agents. Its piperazine ring is a common motif in many drug molecules, suggesting its utility in creating new therapeutics with potential activity against a range of diseases .

Material Science

Organic Electronic Materials: The nitrile group in 3-(4-Methylpiperazin-1-yl)picolinonitrile can act as an electron-withdrawing unit, which is valuable in the development of organic electronic materials. These materials are crucial for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Chemical Synthesis

Building Block for Heterocyclic Compounds: As a versatile chemical intermediate, this compound can be used to synthesize various heterocyclic compounds. These compounds are essential in developing dyes, pigments, and agrochemicals .

Biochemistry

Enzyme Inhibition Studies: The structural features of 3-(4-Methylpiperazin-1-yl)picolinonitrile make it a candidate for studying enzyme inhibition, which is crucial for understanding disease mechanisms and developing enzyme-targeted drugs .

Analytical Chemistry

NMR Spectroscopy Standards: Due to its unique chemical shifts, this compound can be used as a standard in NMR spectroscopy to calibrate the instrument or to compare with other compounds in analytical studies .

Nanotechnology

Precursor for Nanomaterial Synthesis: The compound’s ability to form stable complexes with various metals makes it a potential precursor for synthesizing nanomaterials, which have applications in catalysis, drug delivery, and imaging .

Safety and Hazards

The safety data sheet for 3-(4-Methylpiperazin-1-yl)aniline, a similar compound, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this compound only outdoors or in a well-ventilated area, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Mechanism of Action

Target of Action

Related compounds have shown anti-inflammatory effects , suggesting that 3-(4-Methylpiperazin-1-yl)picolinonitrile may interact with targets involved in inflammation.

Biochemical Pathways

Related compounds have been shown to affect inflammatory pathways , suggesting that 3-(4-Methylpiperazin-1-yl)picolinonitrile may have similar effects.

Result of Action

Related compounds have been shown to have anti-inflammatory effects , suggesting that 3-(4-Methylpiperazin-1-yl)picolinonitrile may have similar effects.

properties

IUPAC Name

3-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-14-5-7-15(8-6-14)11-3-2-4-13-10(11)9-12/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLHAIXRTUQSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(N=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile

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